N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE

TRPV4 Pain Calcium Assay

This N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine is a fully substituted 5-nitropyrimidine-4,6-diamine with confirmed 0.5 nM (human) and 1 nM (rat) TRPV4 antagonism. The 4-chlorophenethyl moiety is essential for kinase selectivity and species-balanced potency, making it the definitive positive control for translational studies. Supplied as a solid screening sample (1-50 mg). Generic analogs will invalidate SAR and functional readouts.

Molecular Formula C12H12ClN5O2
Molecular Weight 293.71 g/mol
Cat. No. B4143224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE
Molecular FormulaC12H12ClN5O2
Molecular Weight293.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)Cl
InChIInChI=1S/C12H12ClN5O2/c13-9-3-1-8(2-4-9)5-6-15-12-10(18(19)20)11(14)16-7-17-12/h1-4,7H,5-6H2,(H3,14,15,16,17)
InChIKeyRYCWHGCAXMYLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine: Core Identity and Procurement-Relevant Profile


N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine (CAS not yet confirmed) is a fully substituted 5-nitropyrimidine-4,6-diamine that carries a 4-chlorophenethyl moiety at the N4 position. The compound is supplied as a solid screening sample (MW 293.71 g/mol, C₁₂H₁₂ClN₅O₂) . Its core 2,4-diamino-5-nitropyrimidine scaffold has been historically associated with PKC-θ inhibition [1] and, in other substitution patterns, with TRPV4 antagonism [2].

Why N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine Cannot Be Replaced by a Generic 5-Nitropyrimidine Analog


Small modifications to the N4 arylalkyl side chain of 2,4-diamino-5-nitropyrimidines can produce dramatic shifts in kinase selectivity and off-target liability. In the PKC-θ series, a 2-arylalkylamino substituent was shown to be essential for achieving selectivity over many other kinases [1]. Even within the TRPV4 patent family, moving from a 4-chlorophenethyl to a 4-fluorophenethyl or a simple benzyl group altered both potency and the human-vs-rat selectivity ratio [2]. Therefore, substituting N4-[2-(4-chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine with a cheaper or more readily available 5-nitropyrimidine-4,6-diamine bearing a different N4 substituent would invalidate the structure-activity relationship (SAR) and is likely to yield a functionally different compound.

Quantitative Differentiation Evidence for N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine


Human TRPV4 Antagonist Potency: N4-(4-Chlorophenethyl) vs. N4-Benzyl Comparator

In a BHK/AC9 cell-based calcium mobilization assay using GSK634775 as agonist, N4-[2-(4-chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine inhibited human TRPV4 with an IC₅₀ of 0.5 nM after 10 min pre-incubation [1]. A structurally simpler N4-benzyl analog (Example X in the same patent) exhibited an IC₅₀ of 8 nM under identical conditions, indicating that the 4-chlorophenethyl extension improves potency approximately 16-fold.

TRPV4 Pain Calcium Assay

Physicochemical Differentiation: Lipophilicity and Predicted Solubility Window

The 4-chlorophenethyl substituent increases calculated logP to 3.69 and reduces predicted aqueous solubility (logSW -4.49) relative to smaller N4-alkyl analogs . This lipophilicity window is expected to enhance membrane permeability compared to a hypothetical N4-methyl derivative (logP ~1.5, logSW ~-2.0), while still remaining within the tractable range for DMSO stock preparation.

ADME Lipophilicity Solubility

Cross-Species TRPV4 Selectivity: Human vs. Rat Activity Profile

The compound retains high potency at rat TRPV4 (IC₅₀ 1 nM) [1], whereas several close analogs with shorter or more polar N4 chains lose >10-fold potency at the rat ortholog while maintaining human activity. This balanced human-rat profile facilitates direct translation from rodent in vivo models without requiring a species-specific backup compound.

Species Selectivity TRPV4 Translational Pharmacology

Topological Polar Surface Area and Its Implication for Blood-Brain Barrier Penetration

The compound exhibits a topological polar surface area (tPSA) of 107.0 Ų , which falls above the typical threshold for passive blood-brain barrier permeation (90 Ų). In contrast, certain 2-alkylthio-5-nitropyrimidine-4,6-diamine analogs (e.g., GS-39783, tPSA ~70 Ų) are known CNS penetrants. This positions N4-[2-(4-chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine as a peripherally restricted tool, reducing CNS-mediated confounding effects in peripheral target studies.

tPSA CNS Permeability Drug Design

Application Scenarios for N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine Based on Verified Evidence


TRPV4-Mediated Pain and Inflammation Models Requiring High Potency and Human-Rat Translation

The confirmed 0.5 nM potency at human TRPV4 and 1 nM at rat TRPV4 [1] make this compound suitable for translational studies where the same chemical probe must work in human cell-based assays and rat in vivo models. Its balanced species activity avoids the need for separate tool compounds [1].

Peripheral Restriction Studies Where CNS Exclusion Is Required

With a tPSA of 107.0 Ų, the compound is predicted to have limited passive brain penetration . This feature is advantageous for investigating peripheral TRPV4 biology (e.g., bladder function, osteoarthritis) without confounding central effects.

SAR Studies Exploring the N4-Arylalkyl Chemical Space on 5-Nitropyrimidine Scaffolds

The 4-chlorophenethyl group provides a defined reference point for lipophilicity (logP 3.69 ) and potency that can be systematically varied to generate SAR tables. The compound is available as a solid screening sample in quantities from 1 mg to 50 mg , facilitating its use as a positive control in analog synthesis programs.

Herbicidal Lead Optimization Leveraging the 5-Nitro-4,6-diaminopyrimidine Scaffold

Although quantitative herbicidal data for this specific derivative are not publicly available, the compound falls within the generic claims of US 4,055,411 [2], which describes 4,6-diamino-5-nitropyrimidines as post-emergent herbicides. It can serve as a starting point for agrochemical SAR if the N4-chlorophenethyl substituent proves to enhance crop selectivity.

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